molecular formula C21H15Cl2N3O2S B2617304 6-(3-Chlorophenyl)-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)pyrimidin-4-ol CAS No. 1223909-63-4

6-(3-Chlorophenyl)-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)pyrimidin-4-ol

Cat. No.: B2617304
CAS No.: 1223909-63-4
M. Wt: 444.33
InChI Key: PHILEHNXSADJFH-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)pyrimidin-4-ol is a useful research compound. Its molecular formula is C21H15Cl2N3O2S and its molecular weight is 444.33. The purity is usually 95%.
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Biological Activity

The compound 6-(3-Chlorophenyl)-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)pyrimidin-4-ol is a novel pyrimidine derivative that has garnered attention for its potential biological activities. While specific literature directly addressing this compound is limited, related studies on similar structures provide insight into its possible pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Structural Overview

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula: C19H17Cl2N3OS
  • Molecular Weight: Approximately 395.38 g/mol
  • Key Functional Groups: Pyrimidine ring, chlorophenyl groups, and a methyloxazole moiety.

Anticancer Activity

Research indicates that pyrimidine derivatives often exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have been found to inhibit key cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

CompoundCell LineIC50 (μM)
Compound AMCF-71.23 ± 0.18
Compound BA5491.06 ± 0.16
Target CompoundTBDTBD

The IC50 values indicate the concentration required to inhibit cell growth by 50%, reflecting the potency of these compounds in cancer therapy .

Anti-inflammatory Activity

Pyrimidine derivatives have also been explored for their anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, a study found that certain pyrimidine derivatives reduced inflammation in experimental models by inhibiting cyclooxygenase (COX) enzymes .

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives is well-documented. Compounds with similar scaffolds have shown efficacy against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting nucleic acid synthesis .

Case Studies and Research Findings

  • Cytotoxicity Evaluation:
    In vitro studies on related pyrimidine derivatives have shown promising results against various cancer cell lines. For example, a study reported significant cytotoxicity for a series of triazolo-pyridazine derivatives with IC50 values ranging from 0.09 to 10 μM against several cancer types .
  • Mechanism of Action:
    The mechanism of action for these compounds often involves the inhibition of key signaling pathways such as the c-Met pathway, which is crucial in cancer progression and metastasis .
  • Structure-Activity Relationship (SAR):
    The SAR studies indicate that modifications on the chlorophenyl groups significantly influence biological activity. For instance, halogen substitutions enhance lipophilicity and receptor binding affinity, leading to improved anticancer efficacy .

Properties

IUPAC Name

4-(3-chlorophenyl)-2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O2S/c1-12-18(24-20(28-12)14-5-3-7-16(23)9-14)11-29-21-25-17(10-19(27)26-21)13-4-2-6-15(22)8-13/h2-10H,11H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHILEHNXSADJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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